3-乙氧基-5-碘-1H-吡唑

描述

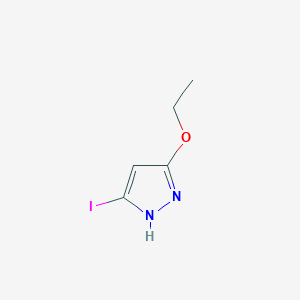

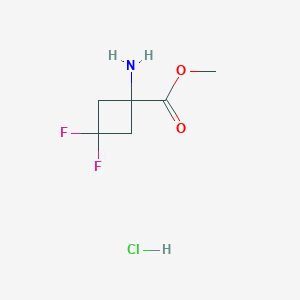

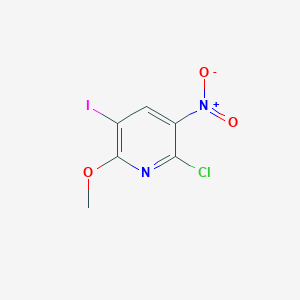

3-ethoxy-5-iodo-1H-pyrazole is a chemical compound that is a derivative of pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 3-ethoxy-5-iodo-1H-pyrazole is a specific pyrazole derivative where an ethoxy group is attached at the 3rd position and an iodine atom is attached at the 5th position of the pyrazole ring .

Synthesis Analysis

The synthesis of 3-ethoxy-5-iodo-1H-pyrazole involves the reaction of hydrazine monohydrochloride and diethyl 2-(ethoxymethylene)malonate . This reaction leads to the formation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. Further transformations of this key compound allow the preparation of the two possible iodinated isomers, namely, 3-ethoxy-4-iodo- and 3-ethoxy-5-iodo-1H-pyrazole .

Molecular Structure Analysis

The molecular structure of 3-ethoxy-5-iodo-1H-pyrazole is based on the pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The ethoxy group is attached at the 3rd position and an iodine atom is attached at the 5th position of the pyrazole ring .

Chemical Reactions Analysis

The chemical reactions involving 3-ethoxy-5-iodo-1H-pyrazole include N-arylation using the Lam and Cham method, the C4- and C5-arylation of some of these 3-ethoxypyrazole derivatives using the Suzuki-Miyaura reaction, and C5-benzylation reactions by means of the Negishi reaction . These reactions open the way to a quick access to many original pyrazole series .

科学研究应用

根岸交叉偶联反应

3-乙氧基-5-碘-1H-吡唑在根岸交叉偶联反应中扮演着重要角色。Coutant和Janin(2014)探索了这种化合物在钯催化的与苄基锌卤化物的交叉偶联反应中的应用。他们成功合成了4-苄基-3-乙氧基-1H-吡唑衍生物,这些衍生物在创造新的化学实体时是有价值的(Coutant & Janin, 2014)。

合成新的吡唑衍生物

Guillou和Janin(2010)专注于合成新的吡唑衍生物,包括3-乙氧基-5-碘-1H-吡唑。他们的工作突出了这种化合物在生成一系列新颖吡唑系列中的作用,为各种应用提供了这些衍生物的快速获取(Guillou & Janin, 2010)。

异噁唑和吡唑衍生物的制备

Ohta等人(2000)展示了从β-氧代硫酯合成3-乙氧基-1H-吡唑的方法,展示了3-乙氧基-5-碘-1H-吡唑在制备各种杂环化合物中的多功能性(Ohta et al., 2000)。

在碘化吡唑的合成中的作用

Guillou等人(2011)的研究涉及合成各种4-和5-碘化吡唑衍生物,包括3-乙氧基-5-碘-1H-吡唑。这些化合物对于开发具有吡唑核的新化学实体至关重要,用于各种研究领域,如作物科学和肿瘤学(Guillou et al., 2011)。

作用机制

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Pyrazoles generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The ethoxy and iodo substituents may affect the compound’s solubility, stability, and permeability, which in turn can influence its absorption and distribution .

Result of Action

Pyrazole derivatives can have a variety of effects, depending on their specific targets and mode of action .

Action Environment

The action of “3-ethoxy-5-iodo-1H-pyrazole” can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of the compound can be affected by light and temperature .

安全和危害

3-ethoxy-5-iodo-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion and inhalation. Personal protective equipment/face protection should be worn and it should be used only in a well-ventilated area .

未来方向

The future directions for the research and development of 3-ethoxy-5-iodo-1H-pyrazole could involve exploring its potential uses as a building block to gain access to new chemical entities . Further studies could also investigate its potential applications in the field of medicinal chemistry, given the wide range of biological activities exhibited by pyrazole derivatives.

生化分析

Cellular Effects

The effects of 3-ethoxy-5-iodo-1H-pyrazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-ethoxy-5-iodo-1H-pyrazole may activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-ethoxy-5-iodo-1H-pyrazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For example, 3-ethoxy-5-iodo-1H-pyrazole may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 3-ethoxy-5-iodo-1H-pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-ethoxy-5-iodo-1H-pyrazole can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to 3-ethoxy-5-iodo-1H-pyrazole can lead to cumulative effects on cellular function, such as alterations in cell proliferation, differentiation, and apoptosis. In in vitro studies, the compound has been shown to maintain its activity over several days, while in in vivo studies, its effects may persist for weeks or months, depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of 3-ethoxy-5-iodo-1H-pyrazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cell proliferation and differentiation, while at high doses, it may cause toxic or adverse effects, such as cell death and tissue damage. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. For example, in animal models, low doses of 3-ethoxy-5-iodo-1H-pyrazole have been shown to improve metabolic function and reduce oxidative stress, while high doses can lead to liver and kidney damage .

Metabolic Pathways

3-ethoxy-5-iodo-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, 3-ethoxy-5-iodo-1H-pyrazole can influence metabolic flux by modulating the activity of key metabolic enzymes, such as glycolytic enzymes and mitochondrial dehydrogenases. These interactions can result in changes in metabolite levels and overall metabolic homeostasis .

Subcellular Localization

The subcellular localization of 3-ethoxy-5-iodo-1H-pyrazole can significantly impact its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, 3-ethoxy-5-iodo-1H-pyrazole may be phosphorylated or acetylated, influencing its localization and interaction with other biomolecules. The subcellular localization of 3-ethoxy-5-iodo-1H-pyrazole can determine its role in various cellular processes, such as gene expression, energy production, and protein synthesis .

属性

IUPAC Name |

3-ethoxy-5-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAXEYCEGXEKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310205 | |

| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207431-92-2 | |

| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207431-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3-ethoxy-5-iodo-1H-pyrazole considered a valuable building block in organic synthesis?

A1: 3-Ethoxy-5-iodo-1H-pyrazole serves as a versatile starting point for creating diverse pyrazole derivatives. The iodine atom at the 5-position readily participates in various cross-coupling reactions, like the Suzuki-Miyaura [, ] and Negishi reactions [, ]. These reactions allow chemists to introduce a wide range of substituents at the 5-position, customizing the pyrazole core for desired properties.

Q2: Can you describe a specific synthetic route to obtain 3-ethoxy-5-iodo-1H-pyrazole?

A2: The research highlights an efficient method for synthesizing 3-ethoxy-5-iodo-1H-pyrazole [, ]. It starts with preparing ethyl 3-ethoxy-1H-pyrazole-4-carboxylate by reacting hydrazine monohydrochloride with diethyl 2-(ethoxymethylene)malonate. This key intermediate is then transformed into 3-ethoxy-5-iodo-1H-pyrazole through a series of reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)

![3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1436969.png)

![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)

![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)

![2-[3-[1-[6-[4-[[2-[[4-[2-(3,4-Dichlorophenyl)ethylamino]-6-[5-[3-(trifluoromethyl)phenyl]sulfonyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,5-triazin-2-yl]amino]-1,3-dihydroindene-2-carbonyl]amino]butylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B1436976.png)